molecular formula C14H11Cl2NO B3004149 4-chloro-N-(3-chloro-4-methylphenyl)benzamide CAS No. 199726-58-4

4-chloro-N-(3-chloro-4-methylphenyl)benzamide

Cat. No.: B3004149
CAS No.: 199726-58-4
M. Wt: 280.15
InChI Key: WXABGWMWOMYZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(3-chloro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.15. The purity is usually 95%.
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Biological Activity

4-Chloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its amide functional group and chlorinated aromatic rings, which are known to influence its biological efficacy. The presence of electron-withdrawing groups such as chlorine enhances the compound's activity against various pathogens.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. For instance, it has been evaluated against several fungal strains, showing promising results:

Fungal StrainInhibition Rate (%)EC50 (mg/L)
Sclerotinia sclerotiorum86.15.17
Alternaria solani49.0Not specified
Fusarium graminearum30.8Not specified
Pyricularia oryzae17.6Not specified

The compound's EC50 value against Sclerotinia sclerotiorum indicates a potent fungicidal effect, surpassing that of the control drug quinoxyfen (EC50 = 14.19 mg/L) . This suggests that structural modifications in benzamides can lead to enhanced antifungal activities.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. In zebrafish embryo assays, compounds analogous to this compound were tested for acute toxicity:

CompoundLC50 (mg/L)Toxicity Classification
12h0.39High Toxicity
12f0.49Moderate Toxicity

These findings indicate that while the compound shows significant biological activity, careful consideration of its toxicity is necessary for potential applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that substituents on the benzene ring significantly affect biological activity. Electron-withdrawing groups like chlorine enhance antifungal potency, whereas electron-donating groups tend to diminish activity .

Case Studies

  • Fungicidal Efficacy : In a recent study, a series of benzamide derivatives were synthesized and tested for fungicidal activity against various fungal pathogens. The results indicated that compounds with meta-substituted chlorines exhibited superior inhibitory effects compared to their ortho or para counterparts .
  • Antibacterial Screening : Another study focused on a related series of benzamides demonstrated effective inhibition against multiple bacterial strains, suggesting that similar derivatives could be explored for their antibacterial properties .

Properties

IUPAC Name

4-chloro-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXABGWMWOMYZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.